molecular formula C26H21N5O2 B10920277 6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920277
M. Wt: 435.5 g/mol
InChI Key: JBTKEHGIEAQJED-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a cyclopropyl group, an isoxazole ring, and a phenyl group. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the isoxazole ring, and the attachment of the cyclopropyl and phenyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. Metal-free synthetic routes are being explored to reduce the environmental impact and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The isoxazole ring and pyrazolo[3,4-b]pyridine core are particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its structural elements, which confer distinct biological activity and chemical reactivity. The presence of the cyclopropyl group, isoxazole ring, and phenyl group in a single molecule distinguishes it from other similar compounds .

Properties

Molecular Formula

C26H21N5O2

Molecular Weight

435.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H21N5O2/c1-16-24-21(26(32)28-19-11-9-18(10-12-19)23-13-14-27-33-23)15-22(17-7-8-17)29-25(24)31(30-16)20-5-3-2-4-6-20/h2-6,9-15,17H,7-8H2,1H3,(H,28,32)

InChI Key

JBTKEHGIEAQJED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C6=CC=CC=C6

Origin of Product

United States

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